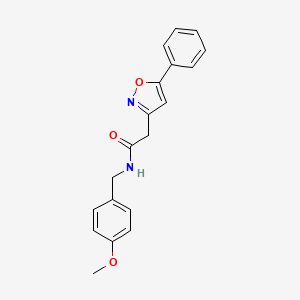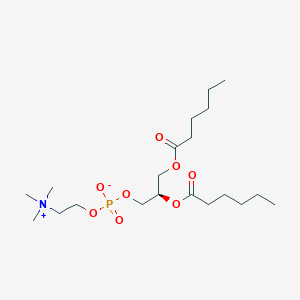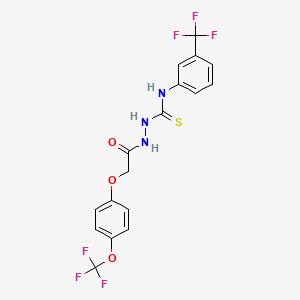![molecular formula C22H33N3O2S B2490058 N-[1-(1-adamantyl)-2-(4,5-dihydro-1,3-thiazol-2-ylamino)-2-oxoethyl]cyclohexanecarboxamide CAS No. 1008077-91-5](/img/structure/B2490058.png)
N-[1-(1-adamantyl)-2-(4,5-dihydro-1,3-thiazol-2-ylamino)-2-oxoethyl]cyclohexanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related adamantyl compounds often involves multi-step reactions, including cyclocondensation and microwave-assisted methods. A study by Göktaş et al. (2012) utilized a microwave-assisted three-component one-pot cyclocondensation method for synthesizing adamantyl-substituted carboxamide derivatives, demonstrating the efficiency of modern synthetic techniques in creating complex molecules with potential antiviral activity (Göktaş et al., 2012).
Molecular Structure Analysis
The molecular structure of adamantyl-substituted compounds is characterized by the adamantane core, known for its stability and three-dimensional conformation. This core structure, combined with functional groups such as thiazole and carboxamide, contributes to the compound's potential biological activity. Studies employing crystallography and quantum theory atoms-in-molecules (QTAIM) analysis provide insights into the molecular interactions and stability of such compounds (El-Emam et al., 2020).
Chemical Reactions and Properties
Adamantyl-substituted compounds participate in various chemical reactions, including cycloadditions and condensations, to form complex heterocyclic structures. These reactions are facilitated by the presence of multiple reactive sites on the adamantyl moiety and the attached functional groups, allowing for the synthesis of diverse chemical entities with significant biological activities (Mlosto? et al., 1998).
Physical Properties Analysis
The physical properties of adamantyl-substituted compounds, such as solubility, melting point, and crystallinity, are influenced by the adamantane core and the nature of the functional groups attached to it. These properties are critical for the compound's application in various fields, including material science and pharmaceuticals. Studies focusing on the crystal structure and physicochemical properties help in understanding the compound's behavior in different environments (Domagała et al., 2003).
Chemical Properties Analysis
The chemical properties, including reactivity and stability of adamantyl-substituted compounds, are central to their application in synthesis and potential biological activity. The unique structure of the adamantyl moiety contributes to the stability of these compounds, making them suitable candidates for further functionalization and exploration of their biological activities (Baimuratov et al., 2021).
Wissenschaftliche Forschungsanwendungen
Antiviral Activity
Adamantyl derivatives have shown potential in antiviral applications. One study demonstrated the synthesis of N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide compounds with an adamantyl moiety, showing significant inhibitory effects against influenza A and B viruses, acting as fusion inhibitors (Göktaş et al., 2012).
Molecular Recognition
Adamantane-based compounds have been used in molecular recognition studies. One research demonstrated 1,3-bis[(pyrid-2-ylamino)carbonyl]adamantane's ability to consistently form one-dimensional motifs, showing its adaptability in molecular assemblies (Karle et al., 1997).
Synthesis of Heterocyclic Compounds
Research has focused on synthesizing various heterocyclic systems based on adamantane, including pyrrolines, pyrroles, and thiophene. These studies explore the potential of adamantyl-containing heterocyclic systems in various chemical applications (Baimuratov et al., 2021).
Neuroprotective Agents
Heterocyclic adamantane amines have been synthesized as potential neuroprotective agents. These compounds show activity against N-methyl-d-aspartate receptors and possess antioxidant properties, indicating their potential in neuroprotection (Joubert et al., 2011).
Antimicrobial Activity
Adamantane derivatives have been explored for their antimicrobial properties. For instance, novel 2-(1-adamantyl)-5-substituted-1,3,4-oxadiazoles and thiadiazoles showed significant activity against Gram-positive bacteria and pathogenic fungi (Kadi et al., 2007).
Polymer Synthesis
Adamantane-containing polyamide-imides were synthesized, demonstrating unique properties like high glass transition temperatures and thermal stability, making them suitable for advanced material applications (Liaw et al., 2001).
Zukünftige Richtungen
Research on unsaturated adamantane derivatives, including those with double bonds, continues to be promising. These compounds have applications in various fields, such as materials science, pharmaceuticals, and high-energy fuels. Further studies should explore novel synthetic methods and potential applications .
Eigenschaften
IUPAC Name |
N-[1-(1-adamantyl)-2-(4,5-dihydro-1,3-thiazol-2-ylamino)-2-oxoethyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33N3O2S/c26-19(17-4-2-1-3-5-17)24-18(20(27)25-21-23-6-7-28-21)22-11-14-8-15(12-22)10-16(9-14)13-22/h14-18H,1-13H2,(H,24,26)(H,23,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMRBFQUKWVQMDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC(C(=O)NC2=NCCS2)C34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(1-adamantyl)-2-(4,5-dihydro-1,3-thiazol-2-ylamino)-2-oxoethyl]cyclohexanecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-benzyl-2-(piperazin-1-ylmethyl)-1H-benzo[d]imidazole dihydrochloride](/img/structure/B2489975.png)

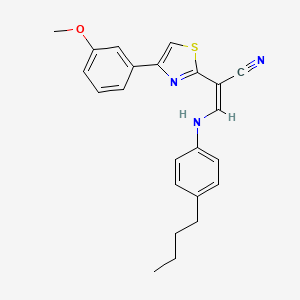

![N-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2489982.png)
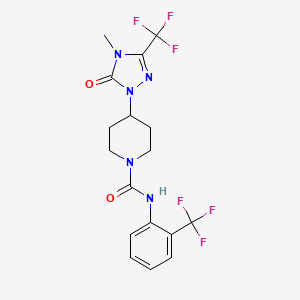
![1-[2-(4-Tert-butyl-1,3-thiazol-2-yl)piperidin-1-yl]-2-chloropropan-1-one](/img/structure/B2489985.png)
![N-(5-chloro-2-methoxyphenyl)-2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2489990.png)
![6-Fluoro-8-[(3-methylpyridin-2-yl)oxymethyl]quinoline](/img/structure/B2489993.png)
